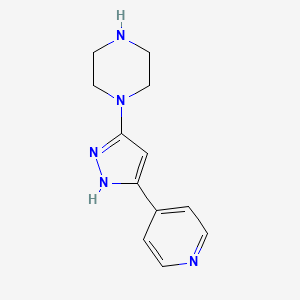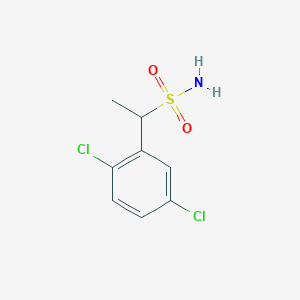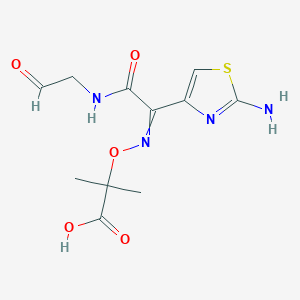
2-(3,4-Difluorophenyl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H14F2O and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of a cycloheptanone ring substituted with a 3,4-difluorophenyl group. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)cycloheptan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with cycloheptanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3,4-Difluorophenyl)cycloheptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: This compound shares the 3,4-difluorophenyl group but has a cyclopropane ring instead of a cycloheptanone ring.
2-(3,4-Difluorophenyl)cyclohexanone: Similar to 2-(3,4-Difluorophenyl)cycloheptan-1-one but with a cyclohexanone ring.
Uniqueness
This compound is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its six-membered cyclohexanone analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules .
Properties
Molecular Formula |
C13H14F2O |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H14F2O/c14-11-7-6-9(8-12(11)15)10-4-2-1-3-5-13(10)16/h6-8,10H,1-5H2 |
InChI Key |
JLHLOMCFXVNHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)







![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)
